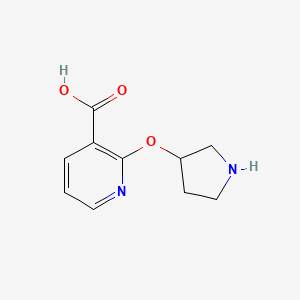

2-(Pyrrolidin-3-yloxy)nicotinic acid

Description

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-4-12-9(8)15-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVVNOXHOUFSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)nicotinic acid typically involves the reaction of nicotinic acid with a pyrrolidine derivative. One common method includes the esterification of nicotinic acid followed by nucleophilic substitution with a pyrrolidine derivative . The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(Pyrrolidin-3-yloxy)nicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetone and ethanol are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacology and Drug Development

2-(Pyrrolidin-3-yloxy)nicotinic acid has been investigated for its potential as a therapeutic agent in various medical conditions:

- Neurodegenerative Diseases : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate nicotinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection.

- Anti-inflammatory Effects : Studies have shown that the compound may exhibit anti-inflammatory properties, potentially useful in the treatment of inflammatory disorders. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and pathways.

Biochemical Research

The compound serves as a valuable tool in biochemical research:

- Receptor Studies : Due to its structural similarity to nicotinic acid, it can be used to study the binding affinity and activation of nicotinic receptors, providing insights into receptor pharmacology and signaling pathways.

- Metabolic Pathway Investigation : 2-(Pyrrolidin-3-yloxy)nicotinic acid can be utilized in metabolic studies to understand how modifications of nicotinic acid derivatives affect metabolism and biological activity.

Agricultural Applications

There is emerging interest in the application of this compound within agricultural science:

- Pesticide Development : Its structural characteristics suggest potential as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact. The ability to modulate biological pathways in pests could lead to more effective pest control strategies.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of 2-(Pyrrolidin-3-yloxy)nicotinic acid on neuronal cell lines exposed to oxidative stress. The results demonstrated significant reductions in cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research conducted at a leading university examined the anti-inflammatory properties of this compound using an animal model of arthritis. The findings indicated that treatment with 2-(Pyrrolidin-3-yloxy)nicotinic acid led to decreased inflammation and joint damage, supporting its development for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Stability: Fluorinated derivatives (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) exhibit increased resistance to oxidative degradation compared to non-fluorinated analogs . The dioxopyrrolidine substituent in 2-((2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid introduces electrophilic ketones, which may render it susceptible to nucleophilic attack .

Biological Activity

2-(Pyrrolidin-3-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its structural features that include a pyrrolidine ring and a nicotinic acid moiety. This unique configuration suggests potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in numerous physiological processes.

Chemical Structure and Properties

The compound can be represented chemically as follows:

- IUPAC Name : 2-(Pyrrolidin-3-yloxy)nicotinic acid

- Molecular Formula : CHNO

- CAS Number : 1187929-94-7

The hydrochloride salt form enhances solubility, making it more suitable for biological studies, as noted in various synthesis reports .

The biological activity of 2-(Pyrrolidin-3-yloxy)nicotinic acid is primarily attributed to its interaction with nAChRs. These receptors are involved in neurotransmission and have been implicated in cognitive functions, neuroprotection, and inflammation modulation. The compound's mechanism may involve:

- Binding Affinity : The pyrrolidine ring may enhance binding affinity to specific nAChR subtypes, leading to altered receptor activity.

- Signal Transduction : Activation or modulation of nAChRs can initiate intracellular signaling pathways that affect neuronal excitability and neurotransmitter release .

Biological Activity and Research Findings

Research has indicated various biological activities associated with 2-(Pyrrolidin-3-yloxy)nicotinic acid:

- Neuroprotective Effects : Studies suggest that compounds interacting with nAChRs can provide neuroprotection in models of neuronal injury .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating immune responses through nAChR pathways .

- Potential Therapeutic Applications : There is ongoing research into its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(Pyrrolidin-3-yloxy)nicotinic acid:

- A study on α7 nAChR modulators demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in murine models of allergic lung inflammation .

- Another investigation highlighted the role of nAChR ligands in reducing alcohol consumption, indicating a broader therapeutic potential for compounds targeting these receptors .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-3-yloxy)nicotinic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidin-3-ol derivative with a halogenated nicotinic acid precursor (e.g., 2-chloronicotinic acid) under nucleophilic aromatic substitution conditions. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to accelerate substitution while minimizing side reactions .

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product from unreacted starting materials and by-products. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing the structural integrity of 2-(Pyrrolidin-3-yloxy)nicotinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine ring substitution and ester/acid functional groups. Aromatic protons in the nicotinic acid moiety appear as distinct doublets in the 7.5–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₃ at 236.08 Da) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle and store 2-(Pyrrolidin-3-yloxy)nicotinic acid to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the pyrrolidine-ether bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use nitrile gloves and eye protection to avoid irritation. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does the pyrrolidin-3-yloxy substituent influence the binding affinity of nicotinic acid derivatives to target receptors like nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Electrophysiological Assays : Patch-clamp techniques on α4β2 nAChR subtypes reveal that the pyrrolidine oxygen enhances hydrogen bonding with receptor residues, increasing binding affinity. Comparative studies with unsubstituted nicotinic acid show a 3-fold higher EC₅₀ for the pyrrolidine derivative .

- Structure-Activity Relationship (SAR) : Modifying the pyrrolidine ring (e.g., N-alkylation) alters steric hindrance, impacting receptor activation. For example, N-methylation reduces affinity due to steric clashes .

Q. What strategies can resolve discrepancies in biological activity data observed for 2-(Pyrrolidin-3-yloxy)nicotinic acid across different experimental models?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for nAChR expression) and buffer conditions (pH 7.4, 37°C) .

- Purity Verification : Re-test compounds using HPLC-MS to rule out batch-specific impurities .

- Pharmacokinetic Profiling : Compare bioavailability in vitro (Caco-2 permeability) and in vivo (plasma half-life) to contextualize efficacy differences .

Q. What are the key considerations in designing stability studies for 2-(Pyrrolidin-3-yloxy)nicotinic acid under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours. Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >9) .

- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition onset temperatures (>150°C for anhydrous forms) .

Q. How can computational modeling predict the metabolic pathways of 2-(Pyrrolidin-3-yloxy)nicotinic acid?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme. The pyrrolidine ring is predicted to undergo hydroxylation at the 4-position, forming a reactive intermediate .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) to confirm metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.